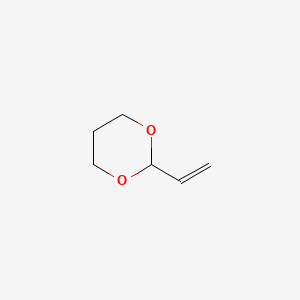
2-Vinyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Vinyl-1,3-dioxane is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry
One of the primary applications of 2-vinyl-1,3-dioxane is as a monomer in polymer synthesis. It can undergo radical copolymerization with other vinyl monomers such as styrene and vinyl acetate. This copolymerization can lead to materials with tailored properties for specific applications:
| Monomer | Copolymerization Yield (%) | Properties |
|---|---|---|
| Styrene | 60-70 | Increased thermal stability |
| Vinyl Acetate | 50-65 | Enhanced flexibility |
Studies have shown that the incorporation of this compound into copolymers improves their mechanical properties and thermal stability .
Biological Applications
Research has indicated potential biological activities associated with derivatives of this compound. Its derivatives are being explored for their interactions with biomolecules, which may lead to novel therapeutic agents. For instance, studies have focused on the compound's ability to inhibit specific enzymes or modulate gene expression, suggesting its utility in drug development .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating coatings, adhesives, and sealants that require specific performance characteristics such as durability and resistance to environmental factors .
Case Study 1: Copolymerization Research
An exploratory study investigated the radical copolymerization of this compound with various vinyl monomers. The research highlighted how varying reaction conditions affected the yield and properties of the resulting copolymers. The findings suggested that optimizing conditions could significantly enhance the efficiency of polymer production .
A study focused on the biological activity of synthesized derivatives of this compound demonstrated promising results in inhibiting certain cancer cell lines. The research involved testing different concentrations and assessing cell viability through MTT assays. Results indicated that specific derivatives exhibited significant cytotoxic effects compared to controls .
化学反応の分析
Reaction Mechanisms
The compound participates in diverse reactions due to its vinyl group and ether oxide functionality:
Polymerization
-
Radical Copolymerization : Reacts with vinyl monomers (e.g., styrene) to form copolymers.
-
Key Factors : Temperature, solvent choice, and initiator concentration influence molecular weight and conversion rates.
-
Nucleophilic Substitution
-
Alkyne Hydroboration : Reaction with alkynes (e.g., 1-dodecene) under catalytic conditions yields substituted dioxanes.
Hydroformylation
-
Derivative Synthesis : Converted to aldehydes (e.g., 3-(1',3'-dioxane)propionaldehyde) via hydroformylation under CO/H₂ pressure.
Reaction with 1-Dodecene
Hydroformylation of Derivatives
| Starting Material | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| 2-Vinyl-5-methyl-1,3-dioxane | 80–120°C, CO/H₂ pressure (75–150 psi) | 3-(5'-methyl-1',3'-dioxane)propionaldehyde | ≥80% |
Structural and Reactivity Insights
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
2-ethenyl-1,3-dioxane |
InChI |
InChI=1S/C6H10O2/c1-2-6-7-4-3-5-8-6/h2,6H,1,3-5H2 |
InChIキー |
MBUIVAAHRBEDCW-UHFFFAOYSA-N |
正規SMILES |
C=CC1OCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















